3-(4-Bromo-2-fluorophenyl)-1-propene

Description

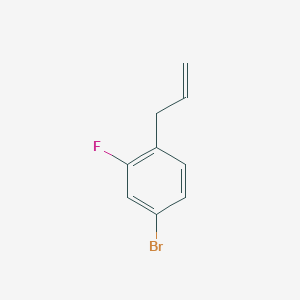

3-(4-Bromo-2-fluorophenyl)-1-propene is an organobromine and organofluorine compound characterized by a propenyl chain substituted with a 4-bromo-2-fluorophenyl group. The compound combines halogenated aromatic substituents (bromo and fluorine) with an unsaturated propene backbone, rendering it reactive in cross-coupling and addition reactions. Such halogenated propenes are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their ability to undergo further functionalization .

Properties

IUPAC Name |

4-bromo-2-fluoro-1-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXNPZRXQGFHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-fluorobenzaldehyde with a suitable Wittig reagent to form the desired propene derivative. The reaction typically proceeds under mild conditions, using solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other coupling reactions that are optimized for high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-1-propene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The propene group can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction Reactions: The double bond in the propene group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are employed for reducing the double bond.

Major Products

Substitution: Products include azides, nitriles, and other substituted derivatives.

Oxidation: Major products include epoxides and alcohols.

Reduction: The primary product is the corresponding alkane.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-1-propene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-1-propene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4-Bromo-2-fluorophenyl)-1-propene, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences

Fluorine’s electronegativity enhances the aromatic ring’s electron-withdrawing effects, influencing reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions .

Backbone Variations :

- 3-Bromo-1-phenylpropene lacks fluorine but shares a propenyl chain, making it a simpler analog for cross-coupling. Its applications in cinnamyl derivatives suggest utility in fragrance or polymer industries .

- 1-(3-Bromo-4-fluorophenyl)propan-1-one replaces the propenyl group with a ketone, enabling different reactivity (e.g., Grignard additions) but reducing unsaturation-driven conjugation .

Synthesis Methods :

- The target compound may be synthesized via rhodium-catalyzed conjugate addition (similar to 3-(4-Bromo-2-fluorophenyl)cyclohexan-1-one in ), whereas 3-Bromo-1-phenylpropene is commercially produced via bromination of allylbenzenes .

- The discontinued analog’s synthesis likely involves challenging halogenation steps, contributing to its discontinuation .

Applications :

- Fluorinated analogs like the target compound are prioritized in drug discovery for enhanced metabolic stability and binding affinity. In contrast, biphenyl derivatives (e.g., 2-Bromo-3-(4-biphenyl)-1-propene ) find niches in materials science due to extended conjugation .

Biological Activity

3-(4-Bromo-2-fluorophenyl)-1-propene is an organic compound characterized by its unique structure, which includes a bromine and fluorine substituent on the phenyl ring. This compound, with the CAS number 951894-09-0, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C9H8BrF. Its structure can be represented as follows:

- Molecular Structure :

This compound's distinctive halogen substitutions may influence its reactivity and biological interactions, making it a subject of interest for various applications.

Antimicrobial Properties

Research has indicated that halogenated compounds often exhibit significant antimicrobial activity. The presence of bromine and fluorine in this compound may enhance its efficacy against various bacterial strains. For example, studies have shown that compounds with similar halogen substitutions demonstrate improved antibacterial activity compared to their non-halogenated counterparts.

Table 1: Antibacterial Activity Comparison

| Compound Name | MIC (μg/mL) | Active Against |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| 4-Bromophenyl derivatives | <0.94 | B. subtilis, P. aeruginosa |

| 1-(3′-Hydroxyphenyl)-3-(4-bromophenyl) | ≥0.2 | Various Gram-positive bacteria |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within microbial cells. The halogen atoms can facilitate the formation of reactive intermediates that may disrupt cellular processes or inhibit enzymatic functions critical for bacterial survival.

Case Studies

- Study on Antibacterial Efficacy : A study evaluating the antibacterial properties of various halogenated phenyl compounds found that those with bromine substitutions exhibited lower Minimum Inhibitory Concentrations (MIC) against E. coli and S. aureus compared to non-brominated analogs . This indicates a potential application for this compound as a lead compound in antibiotic development.

- Fluorinated Compounds in Drug Development : Research has shown that fluorinated compounds often display enhanced metabolic stability and bioavailability . The incorporation of fluorine in this compound may contribute to its pharmacokinetic properties, making it a candidate for further investigation in drug formulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.